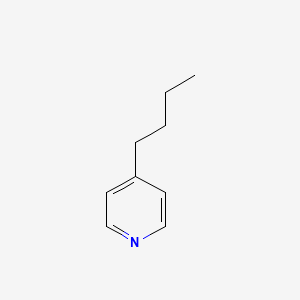

4-Butylpyridine

Descripción general

Descripción

4-Butylpyridine (4-BP) is an organic compound that belongs to the pyridine family of heterocyclic compounds. It is a colorless liquid with a strong, unpleasant odor. 4-BP has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. It is used as a building block for the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It is also used as a solvent in the production of specialty chemicals, and as a reagent in the synthesis of organic compounds. Additionally, it has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

1. Potassium Channel Antagonists

4-Butylpyridine derivatives, such as 4-Aminopyridine (4-AP), have been explored for their therapeutic effects in demyelinating conditions. A study demonstrated that these compounds can significantly improve supported stepping ability in dogs with chronic spinal cord injury. This highlights the potential of this compound derivatives in treating neurological conditions (Lim et al., 2014).

2. Solar Cell Enhancement

This compound, specifically 4-tert-butylpyridine (4TBP), is recognized for its role in improving the performance of dye-sensitized solar cells. Studies have shown that the addition of 4TBP to redox electrolytes can increase the open-circuit potential, enhance electron lifetime, and shift the TiO2 band edge, thereby improving solar cell efficiency (Boschloo et al., 2006).

3. Dye-Sensitized Solar Cells (DSC)

The adsorption of 4-TBP on the TiO2 surface in DSCs contributes to the improvement of the fill factor and open circuit voltage. Research using density functional theory has helped understand the mechanism by which 4-TBP enhances DSC performance, indicating its importance in solar energy applications (Xiong et al., 2008).

4. Chemical Synthesis

4-tert-Butylpyridine serves as a beneficial additive in chemical synthesis processes, such as the Ni(II)/Cr(II)-mediated coupling reaction. Its addition improves homogeneity, reproducibility, and inhibits certain unwanted reactions, demonstrating its utility in complex chemical synthesis (Stamos et al., 1997).

5. Photovoltaic Performance

Studies have investigated the role of 4-tert-butylpyridine in solid-state dye-sensitized solar cells, demonstrating that it can significantly increase efficiency and stabilize energy levels within the cells. This research is crucial for the development of more efficient solar energy technologies (Yang et al., 2018).

6. Vibrational Spectroscopy

4-tert-butylpyridine has been the subject of vibrational spectroscopy studies, which provide insights into its molecular structure and interactions. Such research is fundamental for understanding the chemical and physical properties of this compound (Yurdakul & Bahat, 1997).

Mecanismo De Acción

Target of Action

4-Butylpyridine, also known as 4-tert-butylpyridine (TBP), is primarily used as an additive in the electrolyte of dye-sensitized solar cells . Its main target is the redox electrolyte in these cells .

Mode of Action

This compound interacts with its target by improving the crystallinity of perovskite in the solar cells . This interaction results in an increase in the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, affecting the size of the short-circuit current .

Biochemical Pathways

Its role in improving the crystallinity of perovskite suggests that it may influence the formation and performance of perovskite solar cells .

Result of Action

The action of this compound results in improved performance of dye-sensitized solar cells. Specifically, it enhances the crystallinity of perovskite, leading to an increase in the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, which can affect the size of the short-circuit current .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility could be affected by the presence of water or other solvents . Additionally,

Safety and Hazards

Safety measures for handling 4-tert-Butylpyridine include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Butylpyridine plays a significant role in biochemical reactions, particularly in the context of dye-sensitized solar cells. It acts as a specific additive in redox electrolytes, enhancing the performance of these cells by improving the crystallinity and stability of the perovskite layer . In biochemical systems, this compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even provide protective benefits against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into more water-soluble metabolites for excretion . This metabolic process can influence the levels of other metabolites in the body, potentially affecting metabolic flux and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The distribution of this compound within tissues can also be influenced by its lipophilicity, which affects its ability to accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and regulatory proteins . These interactions can influence the activity of this compound and its effects on cellular processes, including energy production and protein synthesis .

Propiedades

IUPAC Name |

4-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMDPZVQAMQFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201511 | |

| Record name | 4-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-75-1 | |

| Record name | 4-Butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YCH4G36W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

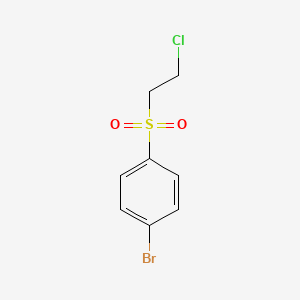

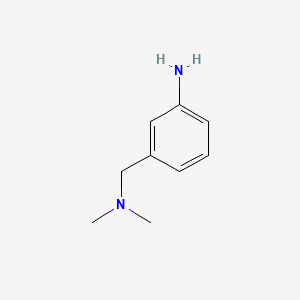

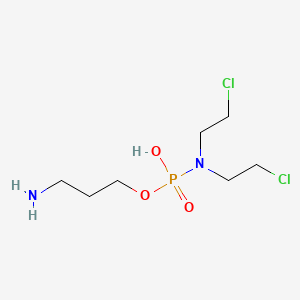

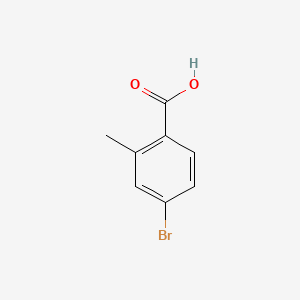

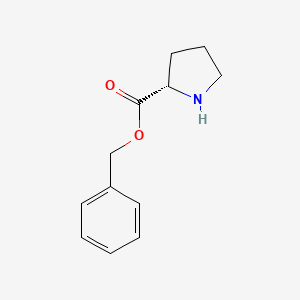

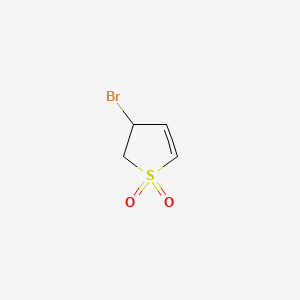

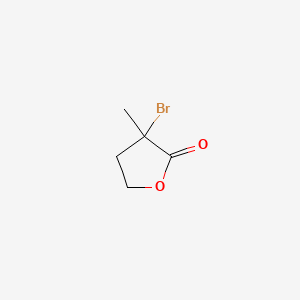

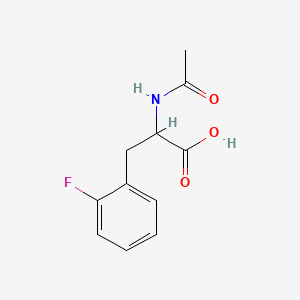

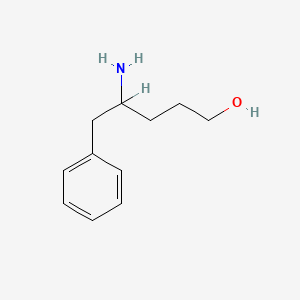

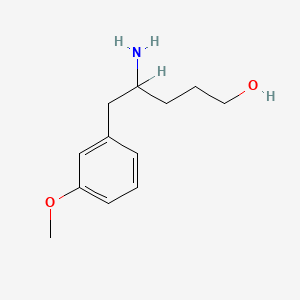

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

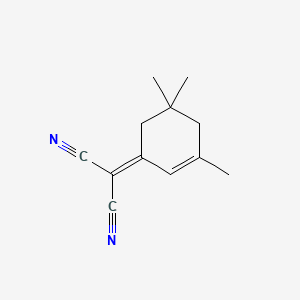

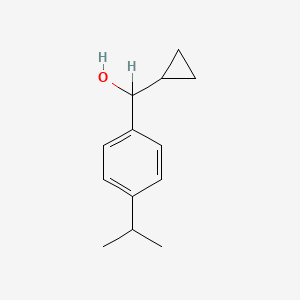

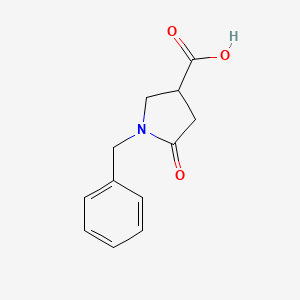

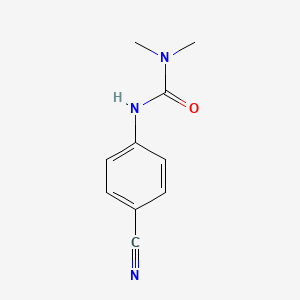

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.